Dimethyl 2-Amino-2-butenedioate
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Overview
Description
Dimethyl 2-Amino-2-butenedioate is an organic compound with the molecular formula C6H9NO4. It is a derivative of butenedioic acid and contains both amino and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-Amino-2-butenedioate can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with dimethylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-Amino-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Dimethyl 2-Amino-2-butenedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 2-Amino-2-butenedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-Amino-2-butenedioate: C6H9NO4
Dimethyl 2-Amino-2-butenedioic acid: C6H9NO4
This compound derivatives: Various derivatives with different substituents.
Uniqueness
This compound is unique due to its specific combination of amino and ester functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
dimethyl 2-aminobut-2-enedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYDMGCIAJUICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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